molecular formula C15H10N2O2 B3272663 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 57097-71-9

6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No. B3272663
CAS RN: 57097-71-9
M. Wt: 250.25 g/mol
InChI Key: VLBOEFXWNLNKHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored to access DIQ derivatives. Notably, a recent study describes an efficient and facile approach for synthesizing various 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives. The method involves a three-component reaction:


Molecular Structure Analysis

  • 13C NMR Spectrum (in DMSO-d₆):
    • Notable resonances at δ = 44.81, 70.37, 116.1, 120.3, 120.53, 124.62, 125.49, 126.47, 128.98, 131.06, 132.26, 133.57, 133.82, 134.04, 137.02, 138.68, 163.15, and 164.76 ppm .

Scientific Research Applications

Synthesis and Catalysis

A significant application of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives lies in their synthesis using various methods. For instance, they have been synthesized in ionic liquids catalyzed by iodine, offering a mild, green, and efficient approach (Lu, Yang, Zhang, & Wang, 2014). Another study describes a simple and efficient procedure for constructing these derivatives in acetic acid under catalyst-free conditions, highlighting the versatility and efficiency of this methodology (Sashidhara, Palnati, Dodda, Avula, & Swami, 2012).

Potential Biomedical Applications

In the field of biomedical research, the derivatives of this compound have shown promise. One study reported the synthesis of these derivatives using sulfonic acid functionalized nanoporous silica, which not only yielded high results but also demonstrated the reusability of the catalyst and an effortless workup step (Rayatzadeh & Haghipour, 2021). These findings suggest potential for biomedical screening and applications.

Inhibition of Hepatitis B Virus

Particularly notable is the use of dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives as potent inhibitors targeting hepatitis B virus (HBV). A study demonstrated that these derivatives inhibited the expression of viral antigens at low concentrations, with some showing potent inhibition of HBV DNA replication (Zhang, Liu, & Chen, 2015).

Inhibition of TNF-α

Another intriguing application is as inhibitors of TNF-α in vitro. This represents a novel approach to direct TNF-α inhibition by small molecules, which could have significant implications in the treatment of diseases where TNF-α plays a key role (Kumar et al., 2011).

properties

IUPAC Name

6,6a-dihydroisoindolo[2,3-a]quinazoline-5,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-14-11-7-3-4-8-12(11)17-13(16-14)9-5-1-2-6-10(9)15(17)19/h1-8,13H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBOEFXWNLNKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3NC(=O)C4=CC=CC=C4N3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501229416
Record name 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57097-71-9
Record name 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57097-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501229416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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